molecular formula C8H8BrFO2S B2880089 3-Fluoro-4-(methylsulphonyl)benzyl bromide CAS No. 942199-49-7

3-Fluoro-4-(methylsulphonyl)benzyl bromide

Cat. No.: B2880089
CAS No.: 942199-49-7
M. Wt: 267.11
InChI Key: CJNUKUVHHHSIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-Fluoro-4-(methylsulphonyl)benzyl bromide involves several steps. One common method includes the bromination of 3-Fluoro-4-(methylsulphonyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-Fluoro-4-(methylsulphonyl)benzyl bromide undergoes various chemical reactions, including:

Scientific Research Applications

3-Fluoro-4-(methylsulphonyl)benzyl bromide is an aromatic compound that has garnered attention in various scientific fields due to its unique structure and reactivity. This article explores its applications in organic synthesis, medicinal chemistry, and potential industrial uses, supported by data tables and case studies.

Applications in Organic Synthesis

This compound serves as a building block for more complex organic molecules. Its synthetic accessibility allows it to be utilized in various reactions, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, making it useful for synthesizing derivatives.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki reactions, to form biaryl compounds.

Comparative Table of Similar Compounds

Compound NameChemical FormulaUnique Features
3-Fluoro-4-methylbenzyl bromideC8_8H8_8BrFLacks the methylsulphonyl group
4-Fluoro-3-(methylsulphonyl)benzyl bromideC8_8H8_8BrFOSDifferent substitution pattern
3-Fluoro-2-(methylsulphonyl)benzyl bromideC8_8H8_8BrFOSVaries by position of the methylsulphonyl group

This table highlights the structural variations among related compounds and their potential implications for reactivity and application.

Applications in Medicinal Chemistry

The compound has shown promise in medicinal chemistry , particularly in the development of new pharmaceuticals. Notably, it has been investigated for its antibacterial properties against multidrug-resistant bacteria.

Case Study: Antibacterial Evaluation

A study published in Molecules evaluated the antibacterial activity of derivatives of this compound against various strains of bacteria. The results indicated that modifications to the compound could enhance its efficacy against resistant strains, demonstrating its potential as a lead compound for antibiotic development .

Structure-Activity Relationship (SAR)

Research has focused on understanding how structural modifications impact biological activity. For instance, alterations to the methylsulphonyl group or the fluorine substituent can significantly affect the compound's interaction with bacterial enzymes, influencing its overall effectiveness .

Industrial Applications

Beyond academic research and medicinal uses, this compound may find applications in various industrial processes due to its chemical stability and reactivity profile. Potential areas include:

  • Chemical Manufacturing: As an intermediate in the production of agrochemicals and pharmaceuticals.
  • Material Science: In the development of new materials with specific properties through polymerization reactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(methylsulphonyl)benzyl bromide depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. In coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product .

Biological Activity

3-Fluoro-4-(methylsulphonyl)benzyl bromide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the following features:

  • Chemical Formula : C10H10BrFOS
  • Molecular Weight : Approximately 267.12 g/mol
  • Functional Groups : Contains a fluorine atom, a methylsulphonyl group, and a bromomethyl substituent on a benzene ring.

This unique combination of functional groups enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

  • Palladium-Catalyzed Reactions : Utilizing palladium catalysts to facilitate coupling reactions with various anilines.
  • Electrophilic Aromatic Substitution : Employing bromination techniques to introduce the bromomethyl group onto the aromatic ring.

These methods underscore the compound's synthetic accessibility for further applications in biological research .

Antimicrobial Properties

Recent studies have highlighted the antibacterial potential of compounds related to this compound. For instance, derivatives exhibiting similar structural characteristics have shown significant activity against multidrug-resistant bacteria. The mechanism of action often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Anticancer Activity

Research indicates that compounds with similar structures can act as microtubule-destabilizing agents, which is crucial in cancer therapy. For example, certain analogues have demonstrated effective inhibition of microtubule assembly at concentrations as low as 20 μM, leading to apoptosis in various cancer cell lines such as MDA-MB-231 breast cancer cells .

CompoundIC50 (µM)Biological Activity
Compound A20Microtubule assembly inhibition
Compound B10Induces apoptosis in cancer cells

Case Studies

  • Study on Microtubule Destabilization : A study evaluated several compounds structurally related to this compound for their ability to destabilize microtubules. The findings indicated that these compounds could enhance caspase-3 activity significantly, confirming their role as apoptosis inducers in cancer cells .
  • Antiviral Activity : Another study investigated the antiviral properties of related compounds against SARS-CoV-2. The results showed that certain derivatives exhibited IC50 values comparable to known antiviral agents, indicating potential use in treating viral infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Fluorine Atom : Enhances lipophilicity and alters electronic properties, potentially increasing binding affinity to biological targets.
  • Methylsulphonyl Group : Imparts stability and may contribute to interactions with proteins involved in disease pathways.

Properties

IUPAC Name

4-(bromomethyl)-2-fluoro-1-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2S/c1-13(11,12)8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNUKUVHHHSIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred suspension of (3-fluoro-4-methanesulfonyl-phenyl)-methanol (0.269 g, 1.31 mmol) in diethyl ether (5 ml) under an inert atmosphere of Argon is added dropwise phosphorus tribromide (46 μl, 0.434 mmol). After stirring at room temperature overnight, the reaction mixture is diluted with water (2 ml) and the diethyl ether layer separated. This organic portion is placed over NaOH pellets and after 20 minutes, is used as a reagent in solution in diethyl ether.
Quantity
0.269 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
46 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.